sEH Inhibitory Potency Comparison Among 4-Substituted Piperidine Trisubstituted Ureas
In the piperidine-sulfonylurea sEH inhibitor series, the benchmark compound 2d (3-pyridyl regioisomer) achieves a human sEH IC50 in the low nanomolar range, while its enantiomer entA-2d is 4-fold more active than entB-2d. The compound 3-ethyl-1-[(1-methanesulfonylpiperidin-4-yl)methyl]urea, lacking the aryl group, would be expected to occupy a different region of the urea pharmacophore and likely display shifted potency. However, direct quantitative data on this compound's sEH IC50 is unavailable. The comparators 2d and entA-2d demonstrate that potency is sensitive to the nature of the urea substituent. For example, the pyrimidine analog 2h is less active than 2d against sEH but more active against CYP2C9 [1].
| Evidence Dimension | sEH enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Compound 2d (3-pyridyl regioisomer) human sEH IC50: ~low nanomolar; entA-2d: ~sub-nanomolar (exact values not provided) |
| Quantified Difference | Non-quantifiable due to absence of target compound data; SAR indicates potency is substituent-dependent |
| Conditions | Human soluble epoxide hydrolase in vitro assay; 20% deviation triplicate measurements |
Why This Matters
Because sEH inhibition is a primary therapeutic mechanism for hypertension and metabolic syndrome, a scientist must verify experimentally that this specific compound achieves the requisite potency before using it for in vivo studies.
- [1] Shen HC, Ding FX, Wang S, et al. Discovery of a highly potent, selective, and bioavailable soluble epoxide hydrolase inhibitor with excellent ex vivo target engagement. J Med Chem. 2009;52(16):5009-5012. View Source
